3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione

Description

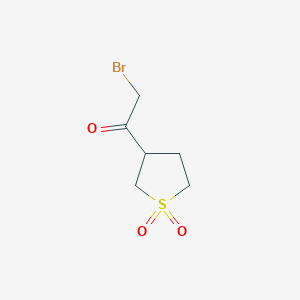

3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione is a sulfone-containing heterocyclic compound featuring a five-membered thiolane ring with a 1,1-dione (sulfonyl) group and a reactive 2-bromoacetyl substituent at position 2. The bromoacetyl moiety acts as an electrophilic site, enabling nucleophilic substitution reactions, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Propriétés

IUPAC Name |

2-bromo-1-(1,1-dioxothiolan-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3S/c7-3-6(8)5-1-2-11(9,10)4-5/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJBIFBZVJBBHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536862-53-9 | |

| Record name | 3-(2-bromoacetyl)-1lambda6-thiolane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione typically involves the bromination of a precursor thiolane compound. One common method is the reaction of thiolane-1,1-dione with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) can optimize the production efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromoacetyl group can be replaced by various nucleophiles, such as amines, alcohols, or thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed under controlled conditions to achieve selective oxidation.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran are used for the reduction reactions.

Major Products

Nucleophilic Substitution: Substituted thiolane derivatives with various functional groups.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : 3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione serves as an important intermediate in the synthesis of complex organic molecules, including heterocycles and analogs of natural products. Its reactivity allows for the formation of various derivatives that are crucial for further chemical transformations.

Biology

- Biochemical Probes : Researchers are investigating this compound as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to form covalent bonds with biological targets enables it to modulate enzyme activity or receptor function, making it valuable in biochemical research.

Medicine

- Drug Development : The compound is being explored as a lead candidate for developing new pharmaceuticals, particularly targeting cancer and infectious diseases. Its mechanism of action involves reacting with nucleophiles and electrophiles, which can inhibit enzyme activity or alter receptor functions .

Industry

- Agrochemicals and Materials Science : In industrial applications, this compound is utilized in synthesizing agrochemicals and developing novel polymers and coatings. Its chemical properties lend themselves to creating materials with desirable characteristics for various applications.

Case Studies

Mécanisme D'action

The mechanism of action of 3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione involves its reactivity with nucleophiles and electrophiles. The bromoacetyl group is highly reactive, allowing the compound to form covalent bonds with various biological targets, such as enzymes and receptors. This reactivity can be exploited to inhibit enzyme activity or modulate receptor function, making it a valuable tool in drug discovery and biochemical research.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Substituents

3-(Bromomethyl)-1lambda6-thietane-1,1-dione

- Structure : A four-membered thietane ring with a bromomethyl group at position 3.

- Key Differences : Smaller ring size (thietane vs. thiolane) reduces ring strain but may limit steric accessibility. The bromomethyl group is less reactive than bromoacetyl, as it lacks the electron-withdrawing carbonyl group.

- Applications : Primarily used in cross-coupling reactions for drug discovery. Its reactivity is lower compared to bromoacetyl derivatives .

3-(Phenylamino)-1lambda6-thiolane-1,1-dione

- Structure: Features a phenylamino group at position 3 instead of bromoacetyl.

- Key Differences: The amino group enhances hydrogen-bonding capacity, improving solubility but reducing electrophilicity.

- Applications : Used in designing enzyme inhibitors due to its ability to interact with biological targets via hydrogen bonding .

3-(4-Bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

- Structure : Incorporates a brominated pyrazole ring at position 3.

- Bromine at position 4 enhances halogen bonding in protein-ligand interactions.

- Applications : Explored in kinase inhibitor development for cancer therapy .

Physicochemical Properties

| Compound | Molecular Weight | LogP* | Solubility (mg/mL) | Reactivity (Relative) |

|---|---|---|---|---|

| 3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione | 257.1 | 1.2 | ~5 (DMSO) | High |

| 3-(Bromomethyl)-1lambda6-thietane-1,1-dione | 211.0 | 0.8 | ~10 (DMSO) | Moderate |

| 3-(Phenylamino)-1lambda6-thiolane-1,1-dione | 162.2 | 1.5 | ~2 (Water) | Low |

| 3-(4-Bromo-1H-pyrazol-1-yl)-thiolane-1,1-dione | 265.1 | 1.8 | ~3 (DMSO) | High |

*LogP values estimated using fragment-based methods.

Activité Biologique

3-(2-Bromoacetyl)-1lambda6-thiolane-1,1-dione is a synthetic compound derived from thiolane, characterized by its unique structural features and reactivity. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and biochemical research. This article explores its biological activity, synthesis methods, and applications in various fields.

Synthesis

The synthesis of this compound typically involves the bromination of a precursor thiolane compound. A common method includes reacting thiolane-1,1-dione with bromoacetyl bromide in the presence of a base like triethylamine, often conducted in an inert solvent such as dichloromethane at low temperatures to control reactivity .

The compound can undergo several chemical reactions:

- Nucleophilic Substitution : The bromoacetyl group can be replaced by various nucleophiles (amines, alcohols, thiols), leading to new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.

- Oxidation : The thiolane ring can be oxidized to form sulfoxides or sulfones.

- Reduction : The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

The biological activity of this compound is primarily attributed to its reactivity with nucleophiles and electrophiles. The highly reactive bromoacetyl group enables the formation of covalent bonds with various biological targets, such as enzymes and receptors. This property allows it to inhibit enzyme activity or modulate receptor function, making it valuable for drug discovery and biochemical research .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, studies on related compounds have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans .

| Compound Name | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 625-1250 |

| Compound B | E. faecalis | 625 |

| Compound C | C. albicans | Variable |

Case Studies

In a study examining the biological activity of various dioxolanes (including derivatives similar to this compound), significant antibacterial effects were observed against multiple strains of bacteria. The synthesized compounds demonstrated varying degrees of efficacy, with some achieving perfect activity against specific strains .

Example Study Findings:

- Compounds were tested against a range of microorganisms:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Staphylococcus epidermidis.

- Gram-negative bacteria : Some derivatives showed limited effectiveness against strains like Pseudomonas aeruginosa.

- Fungi : Several compounds exhibited strong antifungal properties against Candida albicans .

Applications

This compound has potential applications in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.